molecular formula C19H21N3O5S2 B4147719 Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B4147719
M. Wt: 435.5 g/mol
InChI Key: RTOWWZJKHJBGDY-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}thio)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound with a variety of functional groups, including cyano, ester, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with various aldehydes and ketones under basic conditions, followed by further functionalization to introduce the thienyl and other groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}thio)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}thio)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and thienyl groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler compound with similar functional groups, used in organic synthesis.

    Methyl cyanoacetate: Another related compound with similar reactivity.

    Cyanoacetamide: Contains a cyano group and is used in similar synthetic applications.

Uniqueness

Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}thio)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its thienyl group, in particular, provides additional reactivity compared to simpler compounds like ethyl cyanoacetate.

Properties

IUPAC Name

ethyl 5-cyano-6-[2-(ethoxycarbonylamino)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-4-26-18(24)15-11(3)21-17(29-10-14(23)22-19(25)27-5-2)12(9-20)16(15)13-7-6-8-28-13/h6-8,16,21H,4-5,10H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOWWZJKHJBGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)NC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyano-6-({2-[(ethoxycarbonyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

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